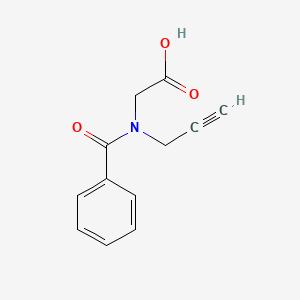
N-Benzoyl-N-prop-2-yn-1-ylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-N-prop-2-yn-1-ylglycine is an organic compound that features a benzoyl group attached to a glycine derivative. This compound is of interest due to its unique structural properties, which include an alkyne group and a benzoyl group. These structural features make it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-prop-2-yn-1-ylglycine typically involves the reaction of glycine with benzoyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or ethanol, and the reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N-prop-2-yn-1-ylglycine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the benzoyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
N-Benzoyl-N-prop-2-yn-1-ylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzoyl-N-prop-2-yn-1-ylglycine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The benzoyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-Benzylprop-2-yn-1-amine: Shares the alkyne group but differs in the presence of a benzyl group instead of a benzoyl group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar benzoyl group but with an additional alkyne and carboxylic acid group.
Uniqueness
N-Benzoyl-N-prop-2-yn-1-ylglycine is unique due to its combination of a benzoyl group and an alkyne group attached to a glycine derivative. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
84691-40-7 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-[benzoyl(prop-2-ynyl)amino]acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-13(9-11(14)15)12(16)10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,14,15) |
InChI Key |
OEVDWUBNBHGSNA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC(=O)O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















